ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Novel Synthesis Approaches : Research has developed environmentally friendly and rapid synthesis methods for derivatives of similar compounds, utilizing ionic liquids for antimicrobial analysis, enzyme assays, docking studies, and toxicity studies. These methods emphasize operational simplicity, convergence, short reaction times, high atom economy, and mild conditions, which are essential for environmentally benign synthesis processes (Tiwari et al., 2018).
Antimicrobial Activities : Synthesized derivatives have been evaluated for their in vitro antifungal and antibacterial activities. Studies include enzyme assays and molecular docking to predict the mode of action, revealing some compounds with potent antibacterial and antifungal activities comparable to standard drugs. Further testing against human cancer cell lines indicated non-cytotoxic nature, suggesting potential for development as oral drug candidates (Tiwari et al., 2018).
Anticancer Potential : Compounds based on this structural framework have been synthesized and evaluated for anticancer activity, showing promising results against breast cancer and other cancer cell lines. These studies not only highlight the compounds' antiproliferative potential but also their ability to induce apoptosis in cancer cells, underscoring their potential as therapeutic agents (Gad et al., 2020).
Antitumor and Antimicrobial Derivatives : Research into the synthesis of thiazole and pyrimidine derivatives has led to the discovery of compounds with significant antitumor and antimicrobial activities. This includes the development of compounds with broad-spectrum antitumor properties and others that demonstrate high activity against various microorganisms, indicating their potential as multifunctional therapeutic agents (El-Subbagh et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It is suggested that similar compounds may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 4-methyl-2-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanoylamino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-4-25-16(24)14-9(2)18-17(26-14)19-15(23)10(3)21-13(22)8-11-6-5-7-12(11)20-21/h8,10H,4-7H2,1-3H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJOVCBIEVKQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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